molecular formula C13H14F2N2O4S B7093090 N-[2-[2-(difluoromethoxy)phenyl]ethyl]-1-(1,2-oxazol-5-yl)methanesulfonamide

N-[2-[2-(difluoromethoxy)phenyl]ethyl]-1-(1,2-oxazol-5-yl)methanesulfonamide

Cat. No.: B7093090
M. Wt: 332.33 g/mol
InChI Key: RGIHUPTUBOPZLF-UHFFFAOYSA-N
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Description

    Reaction: Sulfonylation of the coupled product.

    Conditions: Use of methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include:

    Flow Chemistry: Continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Use of catalysts to lower reaction temperatures and increase selectivity.

    Purification: Advanced purification techniques such as crystallization and chromatography.

Properties

IUPAC Name

N-[2-[2-(difluoromethoxy)phenyl]ethyl]-1-(1,2-oxazol-5-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O4S/c14-13(15)20-12-4-2-1-3-10(12)5-8-17-22(18,19)9-11-6-7-16-21-11/h1-4,6-7,13,17H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIHUPTUBOPZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCNS(=O)(=O)CC2=CC=NO2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(difluoromethoxy)phenyl]ethyl]-1-(1,2-oxazol-5-yl)methanesulfonamide typically involves multiple steps:

  • Formation of the Difluoromethoxyphenyl Intermediate

      Starting Material: 2-(difluoromethoxy)benzene.

      Reaction: Halogenation followed by substitution reactions to introduce the ethyl linker.

      Conditions: Use of halogenating agents like N-bromosuccinimide (NBS) and subsequent nucleophilic substitution.

  • Synthesis of the Oxazole Ring

      Starting Material: 2-aminoacetophenone.

      Reaction: Cyclization with formic acid and acetic anhydride to form the oxazole ring.

      Conditions: Heating under reflux conditions.

  • Coupling of Intermediates

      Reaction: Coupling of the difluoromethoxyphenyl intermediate with the oxazole intermediate.

      Conditions: Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Products: Oxidized derivatives of the phenyl or oxazole rings.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Products: Reduced forms of the oxazole ring or the sulfonamide group.

  • Substitution

      Reagents: Nucleophiles or electrophiles depending on the substitution site.

      Products: Substituted derivatives on the phenyl ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Halogenating agents like NBS, followed by nucleophiles like amines or thiols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology

    Biological Probes: Utilized in the development of probes for biological imaging and diagnostics.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its sulfonamide group.

Medicine

    Drug Development: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Antimicrobial Activity: Potential antimicrobial properties due to its structural similarity to known antimicrobial agents.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: Potential use in agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism of action of N-[2-[2-(difluoromethoxy)phenyl]ethyl]-1-(1,2-oxazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are sensitive to the sulfonamide group.

    Pathways Involved: Inhibition of enzyme activity or modulation of receptor function, leading to altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-methoxyphenyl)ethyl]-1-(1,2-oxazol-5-yl)methanesulfonamide: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    N-[2-(2-fluorophenyl)ethyl]-1-(1,2-oxazol-5-yl)methanesulfonamide: Similar structure but with a fluorophenyl group instead of a difluoromethoxy group.

Uniqueness

    Difluoromethoxy Group: The presence of the difluoromethoxy group imparts unique electronic and steric properties, potentially enhancing its biological activity and stability.

    Oxazole Ring: The oxazole ring contributes to the compound’s rigidity and potential for specific interactions with biological targets.

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